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molecular formula C7H15ClN2 B1362680 1-(2-Chloroethyl)-4-methylpiperazine CAS No. 39123-20-1

1-(2-Chloroethyl)-4-methylpiperazine

Cat. No. B1362680
M. Wt: 162.66 g/mol
InChI Key: FHDYRFNCTJFNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232277B2

Procedure details

The N′-methyl-N-2-chloroethylpiperazine dihydrochloride (10.0 g, 45.4 mmol) was added slowly to a mixture of 50% aqueous potassium carbonate (200 mL) and ether (200 mL) and the mixture was stirred for 30 min., layers were separated, aqueous layer extracted with ether ( 2×200 mL). Combined organic extracts were dried on anhydrous sodium sulfate and concentrated to give N′-methyl-N-2-chloroethylpiperazine (6.2 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH3:3][N:4]1[CH2:9][CH2:8][N:7]([CH2:10][CH2:11][Cl:12])[CH2:6][CH2:5]1.C(=O)([O-])[O-].[K+].[K+]>CCOCC>[CH3:3][N:4]1[CH2:9][CH2:8][N:7]([CH2:10][CH2:11][Cl:12])[CH2:6][CH2:5]1 |f:0.1.2,3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.Cl.CN1CCN(CC1)CCCl
Name
Quantity
200 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
layers were separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer extracted with ether ( 2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic extracts were dried on anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1CCN(CC1)CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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